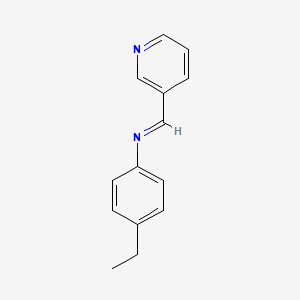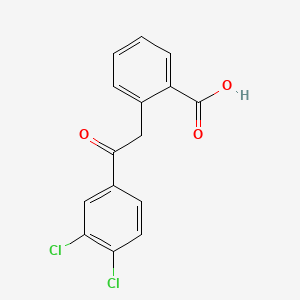
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- is a chemical compound with the molecular formula C11H22O2SSn It is a member of the oxathiastannin family, which are organotin compounds containing sulfur and oxygen atoms in their structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- typically involves the reaction of organotin precursors with sulfur-containing reagents. One common method is the reaction of dibutyltin oxide with mercaptopropionic acid under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve additional steps such as distillation and solvent extraction to further purify the compound.
化学反应分析
Types of Reactions
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. It can also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- can be compared with other similar compounds such as:
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dibutyl-: Similar structure but with different alkyl groups, leading to variations in chemical properties and applications.
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dioctyl-: Longer alkyl chains result in different solubility and reactivity.
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-diphenyl-:
The uniqueness of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- lies in its specific combination of sulfur, oxygen, and tin atoms, which confer distinct chemical reactivity and potential for diverse applications.
属性
CAS 编号 |
32673-05-5 |
|---|---|
分子式 |
C5H10O2SSn |
分子量 |
252.91 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3,2-oxathiastanninan-6-one |
InChI |
InChI=1S/C3H6O2S.2CH3.Sn/c4-3(5)1-2-6;;;/h6H,1-2H2,(H,4,5);2*1H3;/q;;;+2/p-2 |
InChI 键 |
YZWBIXWWOWRJCW-UHFFFAOYSA-L |
规范 SMILES |
C[Sn]1(OC(=O)CCS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)

![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)





